

VUF11207 Fumarate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF11207 fumarate is a potent and selective small-molecule agonist for the atypical chemokine receptor 7 (ACKR3), also known as CXCR7. This document provides a comprehensive technical overview of VUF11207 fumarate, including its chemical structure, physicochemical properties, and detailed biological activity. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focused on the modulation of the CXCL12/CXCR4/CXCR7 signaling axis. This guide includes structured data presentations, detailed experimental methodologies, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of this important research compound.

Chemical Structure and Properties

VUF11207 fumarate is the fumarate salt of the parent compound VUF11207. The chemical structure and key properties are detailed below.

Chemical Name: N-[(2E)-3-(2-Fluorophenyl)-2-methyl-2-propen-1-yl]-3,4,5-trimethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide fumarate[1]

Image of Chemical Structure:



(A 2D chemical structure image of **VUF11207 fumarate** would be placed here in a final document)

Table 1: Physicochemical Properties of VUF11207 Fumarate

Property	Value	Source	
Molecular Formula	C27H35FN2O4 · C4H4O4	[1]	
Molecular Weight	586.65 g/mol	[1]	
Appearance	Light yellow to yellow solid	MedChemExpress	
Solubility	Soluble to 100 mM in Water and DMSO		
Purity	≥98% (HPLC)	[1]	
Storage Conditions	Store at -20°C.	[1]	
Stability	Powder: Stable for 2 years at -20°C. In DMSO: 6 months at -80°C, 2 weeks at 4°C.	DC Chemicals	
CAS Number	1785665-61-3	[1]	
SMILES	C\C(CN(CCC2N(C)CCC2)C(C 3=CC(OC)=C(OC)C(OC)=C3) =O)=C/C1=C(F)C=CC=C1.OC (/C=C/C(O)=O)=O		
Melting Point	Not publicly available		
рКа	Not publicly available		

Biological Activity

VUF11207 is a potent and selective agonist of the CXCR7 receptor. Unlike the canonical chemokine receptor CXCR4, CXCR7 does not couple to G-proteins to elicit calcium mobilization. Instead, it primarily signals through the β -arrestin pathway, leading to receptor internalization and modulation of downstream signaling cascades.



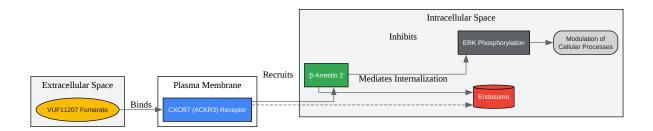
Table 2: In Vitro Biological Activity of VUF11207

Parameter	Value	Assay Details	Source
EC50 (β-arrestin-2 recruitment)	1.6 nM	Bioluminescence Resonance Energy Transfer (BRET) assay in HEK293 cells co-transfected with CXCR7-RLuc and β- arrestin-2-YFP.	Sigma-Aldrich
pEC ₅₀ (β-arrestin-2 recruitment)	8.8	MedChemExpress	
pEC₅₀ (CXCR7 internalization)	7.9	MedChemExpress	
pKi (CXCR7 binding)	8.1	This value is for the trifluoroacetate (TFA) salt of VUF11207.	MedChemExpress

Signaling Pathway

VUF11207, as a CXCR7 agonist, activates a distinct signaling pathway that is independent of G-protein activation. The primary mechanism involves the recruitment of β-arrestin 2 to the intracellular domain of the CXCR7 receptor. This interaction initiates a cascade of events, including the internalization of the receptor-ligand complex into endosomes. This process can modulate the extracellular concentration of the endogenous ligand CXCL12, thereby influencing the signaling of the related CXCR4 receptor. Furthermore, VUF11207-mediated activation of CXCR7 has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway.





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VUF11207-mediated CXCR7 signaling pathway.

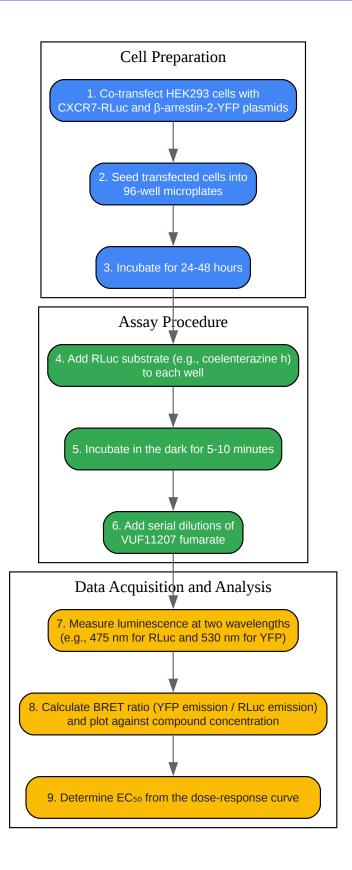
Experimental Protocols

The following are representative protocols for key assays used to characterize the activity of **VUF11207 fumarate**.

β-Arrestin Recruitment Assay (BRET-based)

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β -arrestin 2 to the CXCR7 receptor upon stimulation with **VUF11207 fumarate**.





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Workflow for a BRET-based β -arrestin recruitment assay.



Detailed Methodology:

- Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently co-transfected with plasmids encoding for CXCR7 fused to Renilla Luciferase (CXCR7-RLuc) and β-arrestin 2 fused to Yellow Fluorescent Protein (β-arrestin-2-YFP) using a suitable transfection reagent.
- Cell Seeding: 24-48 hours post-transfection, cells are harvested and seeded into white, clear-bottom 96-well microplates at a density of approximately 25,000 cells per well.
- Assay Execution: The cell culture medium is replaced with a CO₂-independent medium. The
 RLuc substrate, coelenterazine h, is added to each well to a final concentration of 5 μM. The
 plate is incubated in the dark for 5-10 minutes at 37°C. Subsequently, serial dilutions of
 VUF11207 fumarate (typically from 1 pM to 10 μM) are added to the wells.
- Data Acquisition: Luminescence readings are immediately taken using a microplate reader capable of detecting dual-wavelength emissions, typically at 475 nm (for RLuc) and 530 nm (for YFP).
- Data Analysis: The BRET ratio is calculated for each well by dividing the YFP emission signal by the RLuc emission signal. The BRET ratio is then plotted against the logarithm of the VUF11207 fumarate concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.

Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of **VUF11207 fumarate** for the CXCR7 receptor using a competitive binding assay with a radiolabeled ligand.

Detailed Methodology:

 Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human CXCR7 receptor. Cells are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the membranes. The membrane pellet is resuspended in a binding buffer.



- Assay Setup: The assay is performed in a 96-well format. Each well contains the cell
 membranes, a fixed concentration of a suitable radioligand for CXCR7 (e.g., ¹²⁵I-CXCL12),
 and varying concentrations of VUF11207 fumarate (the competitor). Non-specific binding is
 determined in the presence of a high concentration of a non-labeled CXCR7 ligand.
- Incubation: The assay plates are incubated for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) at room temperature.
- Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a
 glass fiber filter plate, which traps the membranes with bound radioligand. The filters are
 washed with ice-cold wash buffer to remove unbound radioligand.
- Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of **VUF11207 fumarate** that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

VUF11207 fumarate is a valuable pharmacological tool for studying the biology of the CXCR7 receptor. Its high potency and selectivity as a β -arrestin-biased agonist make it particularly useful for dissecting the G-protein-independent signaling pathways of this atypical chemokine receptor. The data and protocols presented in this guide are intended to support further research into the therapeutic potential of modulating the CXCR7 signaling axis in various disease contexts, including cancer and inflammatory disorders.

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References

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